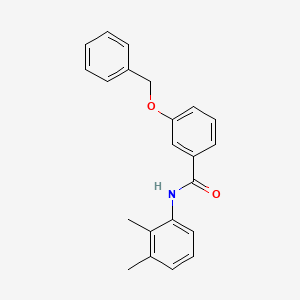![molecular formula C17H22N2O2S B5701539 N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide acts as a chloride channel blocker, inhibiting the activity of these channels by binding to specific sites on the channel protein. This inhibition leads to a decrease in chloride ion influx, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide has been found to have a variety of biochemical and physiological effects, including the regulation of cell volume, the modulation of neurotransmitter release, and the regulation of muscle contraction. It has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide in lab experiments is its specificity for chloride channels, allowing for the selective inhibition of these channels without affecting other ion channels or transporters. However, one limitation of using N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are many potential future directions for N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide research, including the development of more specific and potent chloride channel blockers, the identification of new physiological roles for chloride channels, and the exploration of N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide.
Synthesemethoden
N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-naphthalenesulfonyl chloride with 3-aminopropylpyrrolidine in the presence of a base. The resulting compound can be purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful for studying ion channels, transporters, and receptors. N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide has been used to block the activity of chloride channels, leading to the identification of their role in various physiological processes such as cell volume regulation, neurotransmitter release, and muscle contraction.
Eigenschaften
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-22(21,18-10-5-13-19-11-3-4-12-19)17-9-8-15-6-1-2-7-16(15)14-17/h1-2,6-9,14,18H,3-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPRJFNYGWRQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)

![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)
![4-chloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5701494.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)

![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)
